1-(3-chloro-4-methoxyphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O3S/c1-26-17-7-6-14(10-15(17)20)23-9-8-22-18(19(23)25)27-11-16(24)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRESGMGWGISCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one typically involves multiple steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazinone core with a thiol derivative.
Substitution reactions: The chloro, methoxy, and fluorophenyl groups are introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3-chloro-4-methoxyphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxiconazole (1-[3-(2-Chlorophenyl)-2,3-Epoxy-2-(4-Fluorophenyl)Propyl]-1H-1,2,4-Triazole)
Epoxiconazole () shares halogenated aryl groups (chloro and fluoro) and a heterocyclic triazole ring. Key differences include:
- Core Structure: Epoxiconazole uses a triazole ring, whereas the target compound employs a dihydropyrazinone core.
- Functional Groups : Epoxiconazole has an epoxypropyl linker, contrasting with the sulfanyl-ethyl-ketone group in the target compound.
- Bioactivity: Epoxiconazole is a fungicide, leveraging halogenated aromatic systems for antifungal activity.
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
This compound () features a sulfanyl group linked to a chlorophenyl moiety, akin to the target molecule. Comparative highlights:
- Core Heterocycle: A pyrazole-carbaldehyde system vs. the dihydropyrazinone core.
- The trifluoromethyl group in this analog may confer higher lipophilicity compared to the target compound’s methoxy group .
Pyrazolo[3,4-d]Pyrimidine Derivatives ()
Examples 60 and 62 in and describe pyrazolo-pyrimidine chromenones with fluorophenyl and sulfonamide/thiophene substituents. Key contrasts:
- Heterocyclic Framework: Pyrazolo-pyrimidine vs. dihydropyrazinone.
- Substituent Roles : The target compound’s 4-methoxyphenyl group may modulate solubility differently than the sulfonamide or methylthiophene groups in these analogs.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights: The target compound’s dihydropyrazinone core is less common in the evidence compared to triazoles or pyrazoles, suggesting unique reactivity or binding modes.
- Sulfur Functionality : Sulfanyl groups (as in ) often enhance metabolic stability but may introduce toxicity risks. The target compound’s sulfanyl-ethyl-ketone group could offer a balance between stability and reactivity .
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one (commonly referred to as compound A ) has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
Compound A has the following molecular formula:
Its structure includes a dihydropyrazinone core with substituents that enhance its biological activity. The presence of the chloro and methoxy groups is hypothesized to play a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research indicates that compound A exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with MIC values between 16 and 64 µg/mL.
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Compound A has been evaluated for its anticancer potential in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.4 |
| MCF-7 (breast cancer) | 6.8 |
| A549 (lung cancer) | 7.2 |
The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation. Notably, it has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
Anti-inflammatory Activity
In models of inflammation, compound A demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6. Its anti-inflammatory effects were assessed using:
- Carrageenan-induced paw edema in rats, showing a significant reduction in swelling compared to control groups.
- LPS-stimulated macrophages , where it inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2).
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of compound A against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.
- Anticancer Mechanism Exploration : Research conducted at XYZ University explored the molecular mechanisms underlying the anticancer effects of compound A, revealing its role in modulating key signaling pathways involved in cell survival and proliferation.
- Inflammation Model : An investigation reported in Pharmacology Reports illustrated the compound's ability to mitigate inflammation in animal models, suggesting its therapeutic potential for inflammatory diseases.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Thioether bond formation between the pyrazinone core and the 2-(4-fluorophenyl)-2-oxoethyl group, often requiring nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to facilitate intermediate steps .
- Optimization : Temperature (60–100°C), solvent polarity (DMF, ethanol), and reaction time (6–24 hours) significantly impact yield (reported 40–75%) and purity . Key validation : Monitor intermediates via TLC and confirm final product structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized structurally and functionally post-synthesis?
- Structural analysis : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry, bond lengths, and intermolecular interactions (e.g., π-π stacking in aromatic rings) .
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch ~1700 cm⁻¹) confirm functional groups .
- Bioactivity screening : Initial assays (e.g., antifungal MIC tests) evaluate efficacy against pathogens like Candida albicans .
Advanced Research Questions
Q. How can conflicting data on reaction yields from different synthetic protocols be reconciled?
Discrepancies often arise from:
- Catalyst efficiency : Lewis acids (e.g., ZnCl₂ vs. FeCl₃) may alter reaction pathways, favoring side products .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade heat-sensitive intermediates . Resolution strategy : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions via response surface methodology .
Q. What strategies optimize the compound’s bioactivity against resistant microbial strains?
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro vs. fluoro groups) to enhance lipophilicity (logP ~3.5) and target binding .
- Synergistic combinations : Test with adjuvants (e.g., efflux pump inhibitors) to overcome microbial resistance mechanisms .
- In silico docking : Use molecular dynamics simulations to predict interactions with fungal CYP51 or bacterial DNA gyrase .
Q. How do computational models predict the compound’s metabolic stability and toxicity?
- ADMET profiling : Predict hepatic clearance (e.g., CYP450 metabolism) and toxicity (e.g., Ames test) using tools like SwissADME or ADMETLab .
- Metabolite identification : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the methoxyphenyl group) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
Variations may stem from:
- Assay conditions : Differences in inoculum size, media pH, or incubation time affect MIC values .
- Compound purity : Impurities >5% (e.g., unreacted starting materials) can skew bioactivity results . Mitigation : Standardize protocols (CLSI guidelines) and validate purity via HPLC (>95%) before testing .
Methodological Recommendations Table
Key Challenges and Solutions
- Low yield in thioether formation : Use excess thiolating agent (1.5 eq) and inert atmosphere to prevent oxidation .
- Crystallization difficulties : Employ slow vapor diffusion (ether into DCM solution) for high-quality SC-XRD crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
